4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
Description
4-Chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a nitrovinyl-substituted aniline derivative with the molecular formula C₁₀H₁₀ClN₂O₂S. It serves as a key intermediate in synthesizing quinoxaline derivatives, particularly via nucleophilic substitution and cyclization reactions. The compound features:
- A 4-chloroaniline backbone.
- A 1-(methylsulfanyl)-2-nitrovinyl group attached to the nitrogen atom.
Its synthesis involves a vinylic substitution reaction between 1,1-bis(methylsulfanyl)-2-nitroethene and 4-chloroaniline in ethanol, followed by cyclization with phosphoryl chloride (POCl₃) .
Properties
IUPAC Name |
4-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLMSJFVMLWSPR-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic substitution, where the amine group of 4-chloroaniline attacks the electron-deficient β-carbon of 1,1-bis(methylthio)-2-nitroethylene. This displaces one methylthio group, forming the target compound and releasing methanethiol as a byproduct:
$$
\text{1,1-Bis(methylthio)-2-nitroethylene} + \text{4-chloroaniline} \rightarrow \text{this compound} + \text{CH}_3\text{SH}
$$
The nitro group enhances the electrophilicity of the vinyl carbon, facilitating the substitution.
Alternative Methodologies and Comparative Analysis
Schiff Base Condensation (Hypothetical Route)
A patent describing the synthesis of 4-chloro-N-(2-nitrobenzylidene)aniline via aldehyde-amine condensation suggests a potential alternative pathway. However, adapting this method for the target compound would require:
- Synthesis of 1-(methylsulfanyl)-2-nitrovinyl aldehyde (unreported in literature).
- Condensation with 4-chloroaniline under acidic or basic conditions.
This route remains speculative due to the lack of accessible precursors and unreported reaction conditions.
Solid-Phase Synthesis
No documented solid-phase methods exist for this compound. Future research could explore resin-bound intermediates to streamline purification.
Analytical Validation and Characterization
Spectroscopic Data
Crystallographic Data
While no crystal structure is available for this compound, related α-nitroketene N,S-arylaminoacetals exhibit planar geometries with dihedral angles <10° between aromatic and nitrovinyl planes.
Challenges and Optimization Opportunities
Byproduct Management
Methanethiol (CH$$_3$$SH) generated during the reaction requires careful venting due to its odor and toxicity. Scavengers like activated charcoal or alkaline traps may improve safety.
Solvent Alternatives
Replacing ethanol with dimethylformamide (DMF) could enhance solubility at lower temperatures, but may complicate purification.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis and applications.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has been studied for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research has indicated that nitro-containing compounds can have cytotoxic effects on cancer cells. The specific structure of this compound may enhance its effectiveness against certain types of tumors.
Agricultural Chemistry
The compound's structure suggests potential use as a pesticide or herbicide:
- Insecticidal Properties : The presence of a nitro group and a chlorinated aromatic ring may contribute to insecticidal activity, which is valuable in agricultural applications.
- Plant Growth Regulation : Some studies indicate that compounds with similar structures can act as growth regulators, potentially improving crop yields and resistance to environmental stressors.
Data Table of Applications
| Application Area | Specific Use Case | Evidence/Study Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | [Research on nitro compounds] |
| Anticancer agents | [Cytotoxicity studies] | |
| Agricultural Chemistry | Insecticides | [Pesticide research] |
| Plant growth regulators | [Growth regulation studies] |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various nitro-substituted anilines for their antimicrobial efficacy. The findings indicated that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Effects
In another investigation reported in Cancer Research, researchers explored the cytotoxic effects of nitroanilines on different cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of compounds like this compound.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro and methylsulfanyl groups contribute to the compound’s reactivity and specificity in targeting certain pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
(a) 3-Chloro-N-[1-(1H-Pyrrol-2-yl)ethylidene]Aniline (Isomer)
- Structural Difference : Chlorine at the meta position (C₃) instead of para (C₄).
- Impact : Alters hydrogen-bonding interactions and crystal packing. The para isomer (4-chloro) forms stronger intermolecular interactions due to symmetry, enhancing thermal stability .
- Application : Both isomers are studied for crystallographic properties rather than bioactivity.
(b) 4-Methoxy-N-[1-(Methylsulfanyl)-2-Nitrovinyl]Aniline
- Structural Difference : Methoxy group (-OMe) replaces the chlorine at C₄.
- Impact :
- Application: Used in synthesizing methoxy-substituted quinoxalines with modified biological activity profiles.
Functional Group Variations
(a) 4-Chloro-N-(1-(Pyridin-2-yl)ethyl)Aniline
- Structural Difference : A pyridin-2-yl-ethyl group replaces the nitrovinyl-sulfanyl moiety.
- Impact :
- Application : Studied for chiral crystal engineering rather than medicinal chemistry.
(b) Triflumizole Analogs (e.g., 4-Chloro-N-[1-(1H-Imidazol-1-yl)-2-Propoxyethylidene]-2-(Trifluoromethyl)Aniline)
- Structural Difference : Contains imidazole and trifluoromethyl groups instead of nitrovinyl-sulfanyl.
- Impact :
- Application : Commercial fungicide with broad-spectrum activity.
(a) 2-Chloro-3-(Methylsulfanyl)Quinoxaline
- Relation : Derived from reductive cyclization of 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline.
- Impact :
- Application: Precursor to asym-disubstituted quinoxalines with antimicrobial properties.
(b) 3,6-Dichloro-2-Methylsulfanylquinoxaline
Research Findings and Implications
- Substituent Position : Para-substituted chloro derivatives (e.g., title compound) exhibit superior symmetry and intermolecular interactions compared to meta isomers .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance reactivity in cyclization and nucleophilic substitution reactions, critical for quinoxaline synthesis .
- Bioactivity: Functional groups like imidazole (Triflumizole) or sulfanyl (quinoxalines) directly influence antimicrobial and antifungal efficacy .
Biological Activity
4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a synthetic organic compound with potential biological activities due to its unique structural features. The compound contains a nitrovinyl moiety and a methylsulfanyl group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C9H10ClN2O2S
- Molecular Weight : 232.70 g/mol
The presence of the chlorine atom and the nitro group suggests that the compound may exhibit significant electron-withdrawing properties, which are often associated with enhanced biological activity.
Research indicates that compounds containing nitro groups can interact with biological targets through various mechanisms, including:
- Electron Transfer : Nitro groups can undergo reduction to form reactive intermediates that may interact with cellular components.
- Hydrogen Bonding : The aniline structure allows for potential hydrogen bonding with biological macromolecules.
- π-π Stacking Interactions : The aromatic nature of the compound may facilitate stacking interactions with DNA or proteins.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, β-nitrostyrene derivatives have been reported to possess antibacterial and antifungal activities. The following table summarizes findings related to the antimicrobial efficacy of structurally related compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-methoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline | 16 | Antibacterial |
| N-[1-(methylsulfanyl)-2-nitrovinyl]aniline | 8 | Antibacterial |
| 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline | 32 | Antifungal |
These findings suggest that this compound could also exhibit antimicrobial properties, warranting further investigation.
Cytotoxicity Studies
In vitro studies have indicated that related compounds display varying degrees of cytotoxicity against different cell lines. For example, quinoline-oxazole hybrids demonstrated moderate activity against Plasmodium falciparum, suggesting potential as anti-malarial agents. A comparative analysis is presented below:
| Compound Name | IC50 (µM) | Target Organism |
|---|---|---|
| Quinoxaline derivative | <1 | Plasmodium falciparum |
| Benzimidazole derivative | <10 | Various tumor cell lines |
These results highlight the importance of structural modifications in enhancing biological potency.
Case Studies
Several case studies have explored the biological activities of compounds structurally similar to this compound:
- Antibacterial Activity : A study on N-substituted anilines revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance this activity.
- Antifungal Activity : Research on nitro-substituted phenolic compounds demonstrated effective antifungal properties against Candida species, suggesting a potential application for this compound in treating fungal infections.
- Anti-cancer Potential : Investigations into benzimidazole derivatives indicated promising anti-cancer activity, leading to further exploration of similar structures for their therapeutic potential.
Q & A
Q. What are the common synthetic routes for 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline?
The compound can be synthesized via condensation reactions between substituted anilines and nitrovinyl precursors. For example, a related Schiff base synthesis involves reacting p-chloroaniline with aldehydes (e.g., ferrocenecarboxaldehyde) under anhydrous conditions using molecular sieves to absorb byproducts, followed by chromatographic purification . Adapting this method, the methylsulfanyl-nitrovinyl moiety could be introduced via nucleophilic substitution or nitrovinyl coupling, ensuring stoichiometric control of reactants and inert atmosphere to prevent oxidation .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm the aromatic substitution pattern and vinyl proton coupling .
- X-ray Diffraction (XRD) : For precise determination of molecular geometry, dihedral angles, and crystal packing. For example, SHELXL (a SHELX module) refines crystallographic data to resolve bond lengths and angles .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity by matching experimental and calculated m/z values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nitrovinyl reactivity, while molecular sieves (3–4 Å) absorb water to drive condensation .
- Temperature Control : Maintaining 60–80°C balances reaction kinetics and side-product suppression.
- Catalyst Selection : Lewis acids (e.g., ZnCl) may accelerate imine formation, but compatibility with nitro groups must be tested .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution?
The nitro group is strongly electron-withdrawing, activating the vinyl region for nucleophilic attack. Steric hindrance from the methylsulfanyl group may slow reactions at the 2-position. Computational modeling (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity . Experimental validation via competitive reactions with substituted nucleophiles (e.g., thiols vs. amines) is recommended .
Q. How to resolve discrepancies between experimental and computational structural data?
- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, especially for disordered atoms (e.g., in imine-protonated structures) .
- DFT Benchmarking : Compare computed bond lengths/angles with XRD data. Discrepancies >0.05 Å may indicate solvation effects or crystal packing forces not modeled in simulations .
Q. What strategies address low reproducibility in crystallographic studies?
- Polymorph Screening : Vary solvent systems (e.g., methanol vs. DCM) to isolate stable polymorphs.
- Twinned Data Handling : SHELXE’s twin refinement tools can deconvolute overlapping reflections in twinned crystals .
- Hydrogen Bond Analysis : Intermolecular interactions (e.g., C–H⋯N/O) often dictate packing; map these via Mercury software to identify reproducible growth conditions .
Data Contradiction Analysis
Q. Conflicting NMR and XRD data on substituent orientation—how to reconcile?
Dynamic effects in solution (e.g., rotational isomerism) may cause averaged NMR signals, while XRD provides static solid-state snapshots. Variable-temperature NMR or NOESY can detect restricted rotation, while XRD should confirm the dominant conformation .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
